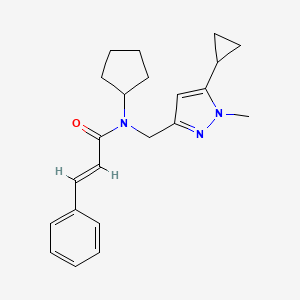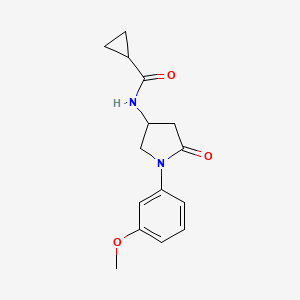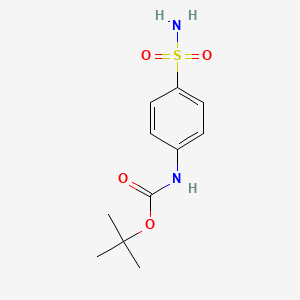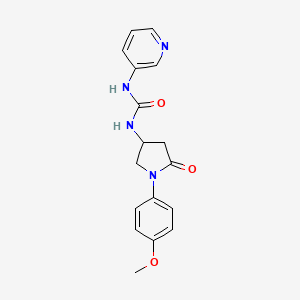
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide, commonly known as CPPC, is a chemical compound with potential applications in scientific research. CPPC is a cinnamamide derivative that has been synthesized using several methods. CPPC has shown promising results in various scientific studies, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively.
Applications De Recherche Scientifique
Antimicrobial Activities
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide derivatives have been explored for their antimicrobial potentials. A study by Padmavathi et al. (2011) synthesized a class of amido-linked bis-heterocycles, including pyrrolyl/pyrazolyl-oxazoles, thiazoles, and imidazoles from cinnamamide derivatives. These compounds displayed antimicrobial activity, with a chlorosubstituted imidazolyl cinnamamide showing significant antibacterial and antifungal effects against Bacillus subtilis and Penicillium chrysogenum respectively (Padmavathi et al., 2011).
Fungicidal and Insecticidal Properties
Zhao et al. (2008) reported the design and synthesis of pyrazoline derivatives with a beta-methoxyacrylate pharmacophore, demonstrating both fungicidal and insecticidal activities. The study identified potent compounds capable of controlling various fungal diseases and insect pests, suggesting these derivatives as leads for developing new agrochemicals (Zhao et al., 2008).
Anti-inflammatory and Analgesic Activity
A distinct study by Musso et al. (2003) synthesized (E)-2-(4,6-difluoro-1-indanylidene)acetamide from cinnamamide derivatives, revealing it as a potent central muscle relaxant with considerable anti-inflammatory and analgesic properties. This compound progressed to phase I clinical trials, showcasing the therapeutic potential of cinnamamide derivatives in treating pain and inflammation (Musso et al., 2003).
Neuroprotective Effects
The review by Gunia-Krzyżak et al. (2015) highlights the versatility of the cinnamamide scaffold in medicinal chemistry, particularly its role in developing treatments for central and peripheral nervous system disorders. Cinnamamide derivatives have shown a wide range of activities, including anticonvulsant, antidepressant, neuroprotective, analgesic, anti‐inflammatory, muscle relaxant, and sedative effects. This review underscores the potential of cinnamamide derivatives in addressing various neurological conditions (Gunia-Krzyżak et al., 2015).
Anticancer Properties
Mohareb et al. (2012) explored the use of cyanoacetylhydrazine in synthesizing pyrazole derivatives, some of which demonstrated significant antitumor activities against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines. This study highlights the potential of cinnamamide-related compounds in cancer therapy, offering new avenues for the development of anticancer drugs (Mohareb et al., 2012).
Propriétés
IUPAC Name |
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-24-21(18-12-13-18)15-19(23-24)16-25(20-9-5-6-10-20)22(26)14-11-17-7-3-2-4-8-17/h2-4,7-8,11,14-15,18,20H,5-6,9-10,12-13,16H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJSKJPDZXOHGF-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C=CC3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)/C=C/C3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2743233.png)


![1-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2743237.png)
methylamine](/img/structure/B2743239.png)

![2-(2-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2743243.png)


![3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2743248.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2743250.png)
